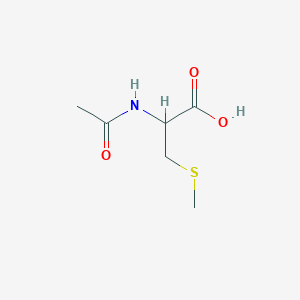
N-Fmyl-D-Methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmyl-D-Methionine is a chemically modified derivative of the amino acid methionine, where the fluorenylmethyl (Fmyl) group is attached to the α-amino group of the D-enantiomer of methionine. This modification is typically employed in peptide synthesis to protect the amino group during coupling reactions, leveraging the Fmyl group’s stability under basic conditions and its UV-active properties for monitoring reactions . The Fmyl group’s bulkiness and hydrophobicity may influence solubility, enzymatic interactions, and biological activity compared to other protecting groups or unmodified methionine .
Comparaison Avec Des Composés Similaires
The following table summarizes key differences between N-Fmyl-D-Methionine and structurally or functionally related compounds, based on available evidence:
Key Findings:
Protecting Group Impact :
- The Fmyl group in this compound provides UV detectability and stability in synthetic processes, unlike acetylated or unprotected forms. However, its steric bulk may hinder enzymatic interactions or solubility compared to smaller groups like acetyl .
- N-Acetyl-DL-Methionine demonstrates enhanced separation efficiency (75–85% yields) via ion-exchange chromatography, suggesting that acetylated derivatives are more amenable to industrial-scale resolution than Fmyl-protected analogs .
Enantiomeric Specificity: this compound and N-Acetyl-D-Methionine are enantiopure (D-form), whereas DL-Methionine and N-Acetyl-DL-Methionine are racemic.
Therapeutic and Industrial Applications :
- N-Acetyl-DL-Methionine is studied for biomolecule synthesis and therapeutic roles, while DL-Methionine is widely used in animal feed and pharmaceuticals. This compound’s applications are likely niche, focused on peptide synthesis due to its protecting group .
Analytical and Safety Considerations: DL-Methionine and its acetylated derivatives are classified as non-hazardous, with established safety protocols .
Propriétés
Numéro CAS |
24947-73-7 |
|---|---|
Formule moléculaire |
C6H11NO3S |
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
2-acetamido-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) |
Clé InChI |
RYGLCORNOFFGTB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSC)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













